4,4,5,5-Tetramethyl-2-(5-(2-octyldodecyl)thiophen-2-yl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(5-(2-octyldodecyl)thiophen-2-yl)-1,3,2-dioxaborolane is a boronic ester derivative commonly used in organic synthesis, particularly in the field of materials science. This compound is notable for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds. The presence of the thiophene ring and the bulky octyldodecyl side chain imparts unique electronic and steric properties, making it valuable in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(5-(2-octyldodecyl)thiophen-2-yl)-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring is functionalized with the octyldodecyl side chain through a Friedel-Crafts alkylation reaction. This involves the reaction of thiophene with 2-octyldodecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Borylation: The functionalized thiophene is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate. This step introduces the boronic ester group to the thiophene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or alkene products.
Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are often used to deprotonate the boronic ester.
Oxidizing Agents: Like hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Major Products
Biaryls: Formed through Suzuki-Miyaura coupling.
Sulfoxides and Sulfones: Resulting from oxidation of the thiophene ring.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Incorporated into polymers and organic electronic materials due to its electronic properties.
Biology
Bioconjugation: Employed in the synthesis of bioconjugates for imaging and therapeutic applications.
Medicine
Drug Development: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry
Electronics: Used in the production of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The primary mechanism of action for 4,4,5,5-Tetramethyl-2-(5-(2-octyldodecyl)thiophen-2-yl)-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The thiophene ring’s electronic properties facilitate these reactions by stabilizing the intermediate complexes.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-2-(5-phenylthiophen-2-yl)-1,3,2-dioxaborolane: Similar structure but with a phenyl group instead of the octyldodecyl chain.
4,4,5,5-Tetramethyl-2-(5-(2-ethylhexyl)thiophen-2-yl)-1,3,2-dioxaborolane: Contains a shorter alkyl chain, leading to different steric and electronic properties.
Uniqueness
The presence of the long octyldodecyl side chain in 4,4,5,5-Tetramethyl-2-(5-(2-octyldodecyl)thiophen-2-yl)-1,3,2-dioxaborolane imparts unique solubility and steric properties, making it particularly useful in applications requiring high solubility and specific electronic characteristics. This distinguishes it from similar compounds with shorter or different side chains.
Properties
Molecular Formula |
C30H55BO2S |
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Molecular Weight |
490.6 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[5-(2-octyldodecyl)thiophen-2-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C30H55BO2S/c1-7-9-11-13-15-16-18-20-22-26(21-19-17-14-12-10-8-2)25-27-23-24-28(34-27)31-32-29(3,4)30(5,6)33-31/h23-24,26H,7-22,25H2,1-6H3 |
InChI Key |
NXMUFBBTFOZCBR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CC(CCCCCCCC)CCCCCCCCCC |
Origin of Product |
United States |
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